

Solubility and stability of Methyl 6-(bromomethyl)nicotinate

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Compound of Interest		
Compound Name:	Methyl 6-(bromomethyl)nicotinate	
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An In-depth Technical Guide to the Solubility and Stability of **Methyl 6- (bromomethyl)nicotinate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(bromomethyl)nicotinate is a pivotal intermediate in organic synthesis and pharmaceutical development, valued for its versatile reactivity.[1] Its utility in complex synthetic pathways necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 6-(bromomethyl)nicotinate. Due to the limited availability of direct quantitative data in public literature, this document also presents detailed experimental protocols for determining these critical parameters, empowering researchers to generate reliable, application-specific data.

Chemical and Physical Properties

Methyl 6-(bromomethyl)nicotinate, with a CAS number of 131803-48-0, is a nicotinic acid derivative featuring a reactive bromomethyl group.[2] This functional group makes it an excellent building block for introducing the nicotinoyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients.[1][3] Its fundamental properties are summarized below.



Table 1: Physicochemical Properties of Methyl 6-(bromomethyl)nicotinate

Property	Value	Reference(s)
CAS Number	131803-48-0	[2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2]
Molecular Weight	230.06 g/mol	[2]
Appearance	Orange Solid	[4][5]
Melting Point	72-76 °C	[6]
Boiling Point	284.9 °C at 760 mmHg	[5]
Density	1.5 g/cm ³	[4][5]
Purity	Typically ≥95%	[6]

Solubility Profile

The solubility of an intermediate is a critical factor for reaction setup, purification, and formulation. While specific quantitative solubility data for **Methyl 6-(bromomethyl)nicotinate** in various organic solvents is not extensively documented in peer-reviewed literature, a qualitative understanding can be inferred from its structure and data on related compounds like Methyl 6-methylnicotinate.[7]

Qualitative Solubility

Based on the data for analogous compounds, **Methyl 6-(bromomethyl)nicotinate** is expected to be soluble in a range of common organic solvents. The ester and pyridine functionalities suggest solubility in polar aprotic and some polar protic solvents.

Table 2: Expected Qualitative Solubility of **Methyl 6-(bromomethyl)nicotinate**



Solvent Class	Solvent Example	Expected Solubility
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble
Polar Aprotic	Ethyl Acetate, N,N- Dimethylformamide (DMF)	Soluble / Slightly Soluble
Polar Protic	Methanol, Ethanol	Slightly Soluble
Ethers	Tetrahydrofuran (THF), 1,4- Dioxane	Slightly Soluble
Hydrocarbons	Hexanes, Toluene	Sparingly Soluble / Insoluble
Aqueous	Water	Sparingly Soluble / Insoluble

Note: These are qualitative estimates. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain accurate quantitative solubility data, the isothermal saturation or "shake-flask" method is the gold standard.[7] This protocol provides a reliable framework for its implementation.

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated supernatant is then determined analytically.[7]

Materials and Equipment:

- Methyl 6-(bromomethyl)nicotinate (solid)
- Selected solvents (HPLC grade)
- Analytical balance



- Glass vials with screw caps
- Constant temperature shaker/incubator
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

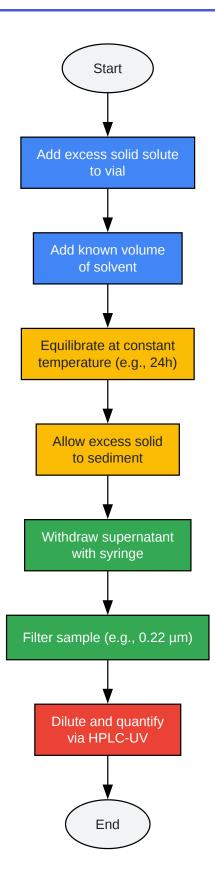
Procedure:

- Preparation: Add an excess amount of solid Methyl 6-(bromomethyl)nicotinate to a series
 of glass vials. A visible excess of solid must remain after equilibration.
- Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
- Equilibration: Seal the vials and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 2 hours to permit the excess solid to sediment.[7]
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
 Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.
- Quantification:
 - Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration within the calibrated range of the analytical method.
 - Determine the concentration of Methyl 6-(bromomethyl)nicotinate in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is often suitable. The detection wavelength can be set around 263 nm, similar to related nicotinates.[7]

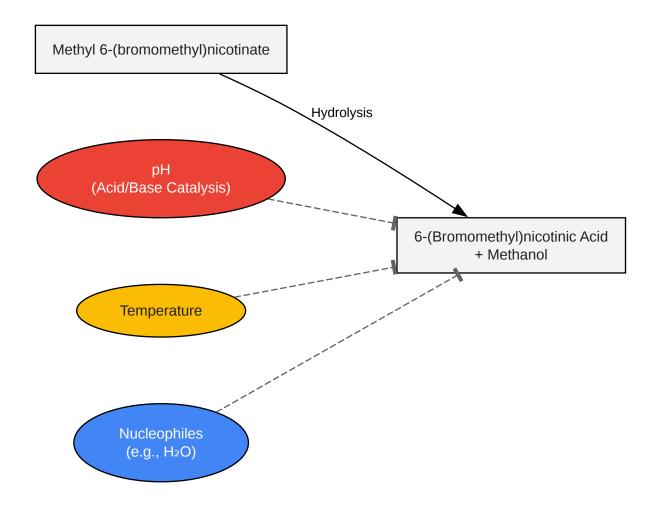


- Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor:
 - S (mg/mL) = C * DF
 - Where C is the measured concentration of the diluted sample (mg/mL) and DF is the dilution factor.

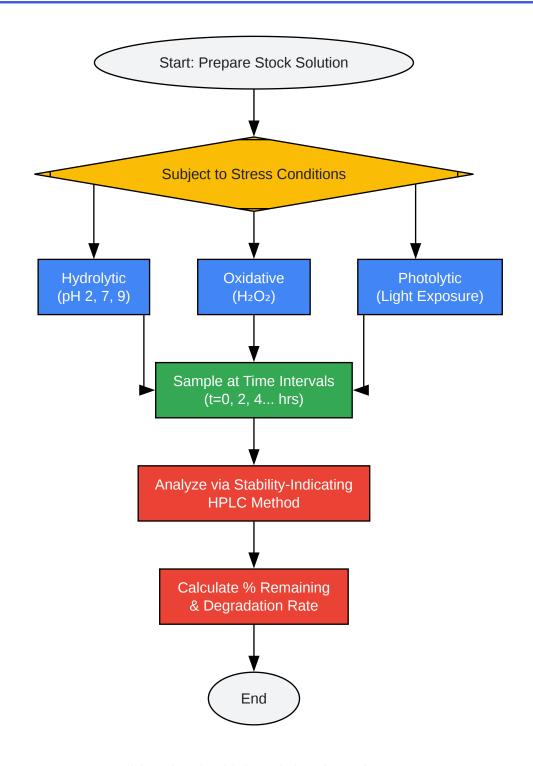












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